molecular formula C8H10N2O3 B13958258 1-(2-Hydroxy-5-methoxyphenyl)urea CAS No. 53799-02-3

1-(2-Hydroxy-5-methoxyphenyl)urea

Cat. No.: B13958258
CAS No.: 53799-02-3
M. Wt: 182.18 g/mol
InChI Key: SZTQSUOVNVSLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-5-methoxyphenyl)urea is an organic compound with the molecular formula C8H10N2O3 It is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-hydroxy-5-methoxyphenyl group

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-methoxyphenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may produce a corresponding ketone or aldehyde, while reduction may yield an alcohol .

Properties

CAS No.

53799-02-3

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

(2-hydroxy-5-methoxyphenyl)urea

InChI

InChI=1S/C8H10N2O3/c1-13-5-2-3-7(11)6(4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12)

InChI Key

SZTQSUOVNVSLHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.